N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the dimethyl groups at positions 2 and 7.
Finally, the nitrobenzenesulfonamide moiety is introduced through a sulfonation reaction, where the indole derivative is treated with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine: Another indole derivative with psychoactive properties.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: A complex indole derivative with potential therapeutic applications.
Uniqueness
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-12-5-3-8-17-16(13(2)20-18(12)17)9-10-19-26(24,25)15-7-4-6-14(11-15)21(22)23/h3-8,11,19-20H,9-10H2,1-2H3 |
InChI Key |
HFXHCJVRBRGNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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